SC66

概要

説明

これは、体内のプロゲステロンレベルを間接的に評価するために尿中で測定できるステロイド代謝産物です 。この化合物は、さまざまな生物学的プロセスにおいて重要な役割を果たし、しばしば医療診断におけるバイオマーカーとして使用されます。

科学的研究の応用

Pregnanediol has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other steroid compounds.

Biology: Serves as a biomarker for progesterone levels, aiding in the study of reproductive health and ovarian activity.

Medicine: Utilized in diagnostic tests to assess progesterone levels in pregnant women and to monitor the functionality of the corpus luteum.

Industry: Employed in the production of steroid-based pharmaceuticals

作用機序

プレグナンジオール自体は不活性な代謝産物であり、顕著な生物学的効果を発揮しません。体内の存在は、プロゲステロンの代謝活性を反映しています。 プロゲステロンは、プロゲステロン受容体を含むさまざまな分子標的に作用して、生殖プロセスを調節し、妊娠を維持します .

類似の化合物との比較

類似の化合物

アロプレグナンジオール (5α-プレグナン-3α,20α-ジオール): プレグナンジオールの異性体であり、神経ステロイドとして作用し、GABA 受容体を調節します.

5α-ジヒドロプロゲステロン (5α-プレグナン-3,20-ジオン): プロゲステロンから合成される内因性プロゲステロンおよび神経ステロイド.

プレグナン-3,20-ジオール、(3α,5β): プレグナンジオールの別の立体異性体.

独自性

プレグナンジオールは、プロゲステロンレベルのバイオマーカーとしての役割において独自です。 異性体は、異なる生物学的活性を持つ場合がありますが、プレグナンジオールは主にプロゲステロン代謝と卵巣機能の指標として役立ちます .

生化学分析

Biochemical Properties

SC66 interacts with various enzymes and proteins, particularly those involved in the PI3K-AKT-mTOR signaling pathway . It inhibits the viability, proliferation, migration, and invasion of cancer cell lines .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the EMT process in vivo and induces apoptosis through the AKT/β-catenin signaling pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It significantly reduces the level of phosphorylation of AKT, p-GSK-3β, and β-catenin .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to suppress tumor growth in a dose-dependent manner . It remains cytotoxic in AKT-inhibited/-silenced cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been found to suppress tumor growth in nude mouse models .

Metabolic Pathways

This compound is involved in the PI3K-AKT-mTOR signaling pathway . It interacts with enzymes and cofactors in this pathway, affecting metabolic flux and metabolite levels .

Transport and Distribution

It is known that this compound can inhibit the EMT process in vivo .

Subcellular Localization

Current studies focus on its role in inhibiting the EMT process and inducing apoptosis .

準備方法

合成経路と反応条件

プレグナンジオールは、プロゲステロンの還元によって合成できます。 還元プロセスは通常、制御された条件下で水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用することを伴います 。反応は、エタノールやテトラヒドロフランなどの適切な溶媒中で、所望の生成物が得られるように特定の温度で行われます。

工業的生産方法

プレグナンジオールの工業的生産には、妊娠中の女性の尿から化合物を抽出することが含まれます。尿には、この化合物がかなりの量で含まれています。 抽出プロセスには、エタノールまたはアセトンからの再結晶や真空下での乾燥などの精製工程が含まれます .

化学反応の分析

反応の種類

プレグナンジオールは、次のようなさまざまな化学反応を起こします。

酸化: プレグナンジオールは、三酸化クロム (CrO3) やクロム酸ピリジニウム (PCC) などの酸化剤を使用して、プロゲステロンを形成することができます。

還元: プレグナンジオールをさらに還元すると、他のステロイド代謝産物が生成されます。

一般的な試薬と条件

酸化: 三酸化クロム (CrO3)、クロム酸ピリジニウム (PCC)

還元: 水素化ホウ素ナトリウム (NaBH4)、水素化リチウムアルミニウム (LiAlH4)

置換: 所望の置換に応じてさまざまな試薬

主要な生成物

プロゲステロン: プレグナンジオールの酸化によって生成されます。

その他のステロイド代謝産物: さらなる還元または置換反応によって生成されます.

科学研究における用途

プレグナンジオールは、次のようなさまざまな科学研究用途があります。

化学: 他のステロイド化合物の合成における前駆体として使用されます。

生物学: プロゲステロンレベルのバイオマーカーとして役立ち、生殖器の健康や卵巣の活動を研究するのに役立ちます。

医学: 妊娠中の女性のプロゲステロンレベルを評価し、黄体の機能を監視するための診断検査で使用されます。

類似化合物との比較

Similar Compounds

Allopregnanediol (5α-pregnane-3α,20α-diol): An isomer of pregnanediol that acts as a neurosteroid and modulates GABA receptors.

5α-Dihydroprogesterone (5α-pregnane-3,20-dione): An endogenous progestogen and neurosteroid synthesized from progesterone.

Pregnane-3,20-diol, (3α,5β): Another stereoisomer of pregnanediol.

Uniqueness

Pregnanediol is unique in its role as a biomarker for progesterone levels. Unlike its isomers, which may have distinct biological activities, pregnanediol primarily serves as an indicator of progesterone metabolism and ovarian function .

特性

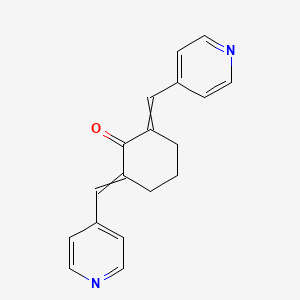

IUPAC Name |

(2E,6E)-2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2/b16-12+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVVJSKZRBZHAV-UNZYHPAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。